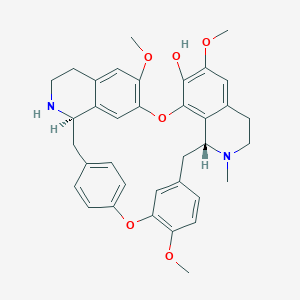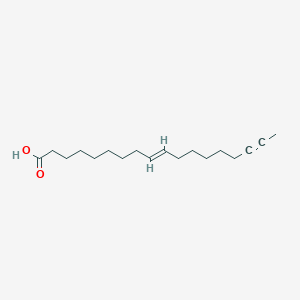
1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide, also known as AF6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AF6 is a derivative of the carbodiimide family of compounds, which are commonly used in organic chemistry as coupling agents for peptide synthesis. The unique properties of AF6 make it a promising candidate for use in a variety of scientific applications.
Mechanism of Action
The mechanism of action of 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide is not fully understood, but it is believed to involve the formation of covalent bonds between the this compound molecule and the target molecule. This covalent bond formation allows this compound to effectively target specific cells or molecules, making it a promising candidate for use in targeted drug delivery systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can effectively inhibit the growth of cancer cells, making it a potential candidate for use in cancer therapies. Additionally, this compound has been shown to have antibacterial and antiviral properties, making it a potential candidate for use in the development of new antibiotics and antiviral drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide is its ability to effectively target specific cells or molecules. This makes it a promising candidate for use in targeted drug delivery systems. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe candidate for use in a variety of scientific applications. However, one of the limitations of this compound is its relatively high cost of synthesis, which may limit its widespread use in scientific research.
Future Directions
There are many potential future directions for the use of 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide in scientific research. One potential direction is the development of new targeted cancer therapies using this compound. Additionally, this compound may be used in the development of new antibiotics and antiviral drugs. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in a variety of scientific applications.
Synthesis Methods
The synthesis of 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with 1,6-diaminohexane in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with cyclohexylisocyanate to yield this compound. This method of synthesis has been optimized to produce high yields of pure this compound.
Scientific Research Applications
1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of this compound is in the development of new drug delivery systems. This compound has been shown to effectively target cancer cells, making it a potential candidate for use in targeted cancer therapies. Additionally, this compound has been studied for its potential use in the development of new antibiotics and antiviral drugs.
properties
CAS RN |
157918-73-5 |
|---|---|
Molecular Formula |
C20H26F4N6O |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[6-[[amino(cyclohexyl)methylidene]amino]hexyl]-4-azido-2,3,5,6-tetrafluorobenzamide |
InChI |
InChI=1S/C20H26F4N6O/c21-14-13(15(22)17(24)18(16(14)23)29-30-26)20(31)28-11-7-2-1-6-10-27-19(25)12-8-4-3-5-9-12/h12H,1-11H2,(H2,25,27)(H,28,31) |
InChI Key |
MNDFMKQTLOKLAQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=NCCCCCCNC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F)N |
Canonical SMILES |
C1CCC(CC1)C(=NCCCCCCNC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F)N |
synonyms |
1-(6-(4-azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide TFPACD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)


![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)



